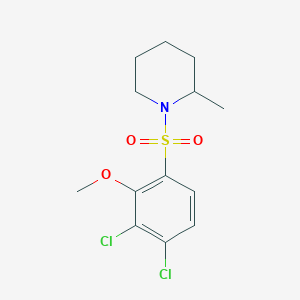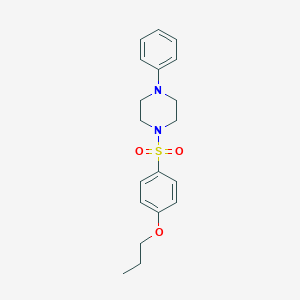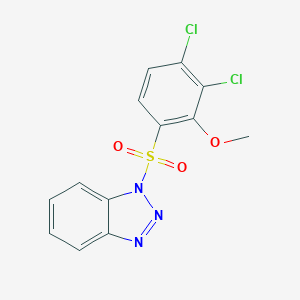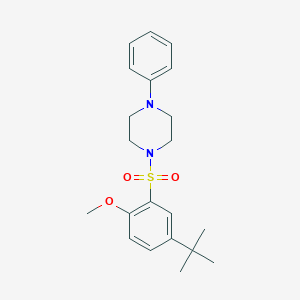
1-(5-Tert-butyl-2-methoxyphenyl)sulfonyl-4-phenylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Tert-butyl-2-methoxyphenyl)sulfonyl-4-phenylpiperazine is a complex organic compound with a unique structure that combines a piperazine ring with a sulfonyl group, a tert-butyl group, and a methoxy group
Métodos De Preparación
The synthesis of 1-(5-Tert-butyl-2-methoxyphenyl)sulfonyl-4-phenylpiperazine typically involves multiple steps. One common route includes the reaction of 5-tert-butyl-2-methoxybenzenesulfonyl chloride with 4-phenylpiperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-(5-Tert-butyl-2-methoxyphenyl)sulfonyl-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Aplicaciones Científicas De Investigación
1-(5-Tert-butyl-2-methoxyphenyl)sulfonyl-4-phenylpiperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Mecanismo De Acción
The mechanism of action of 1-(5-Tert-butyl-2-methoxyphenyl)sulfonyl-4-phenylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The piperazine ring can interact with receptor sites, potentially modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar compounds include:
1-(5-Tert-butyl-2-methoxybenzenesulfonyl)-4-methylpiperazine: This compound has a methyl group instead of a phenyl group, which can affect its binding affinity and specificity.
1-(5-Tert-butyl-2-methoxybenzenesulfonyl)-4-ethylpiperazine: The ethyl group can influence the compound’s solubility and reactivity.
1-(5-Tert-butyl-2-methoxybenzenesulfonyl)-4-isopropylpiperazine: The isopropyl group can alter the compound’s steric properties and interaction with molecular targets.
Each of these compounds has unique properties that can be leveraged for specific applications, highlighting the versatility and importance of 1-(5-Tert-butyl-2-methoxyphenyl)sulfonyl-4-phenylpiperazine in scientific research.
Propiedades
Número CAS |
714203-10-8 |
|---|---|
Fórmula molecular |
C21H28N2O3S |
Peso molecular |
388.5g/mol |
Nombre IUPAC |
1-(5-tert-butyl-2-methoxyphenyl)sulfonyl-4-phenylpiperazine |
InChI |
InChI=1S/C21H28N2O3S/c1-21(2,3)17-10-11-19(26-4)20(16-17)27(24,25)23-14-12-22(13-15-23)18-8-6-5-7-9-18/h5-11,16H,12-15H2,1-4H3 |
Clave InChI |
YTZGWZWHAYJTBT-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
SMILES canónico |
CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



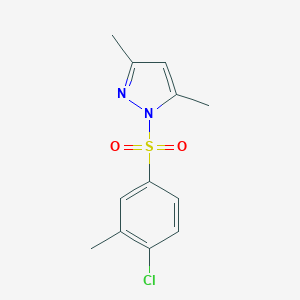
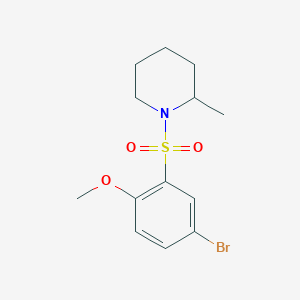
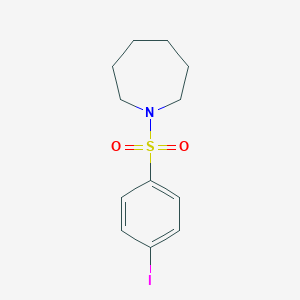
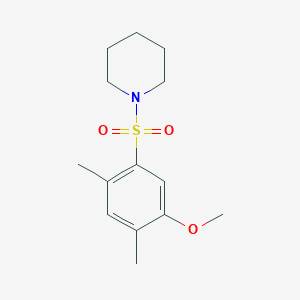
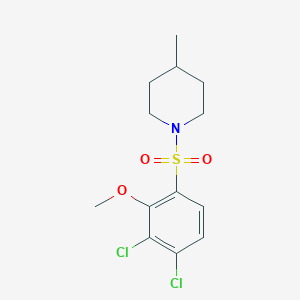
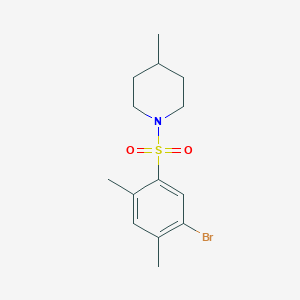
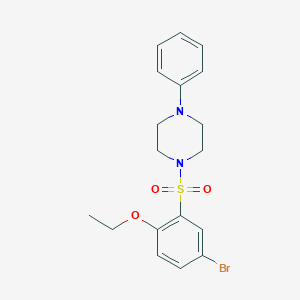
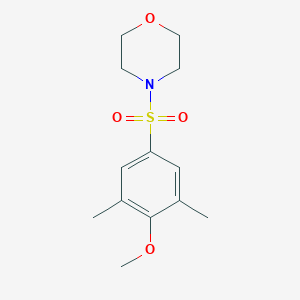
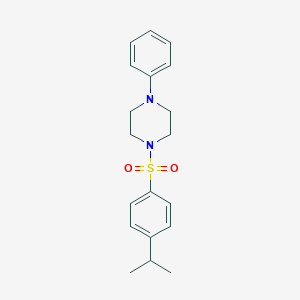
![2-Methyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine](/img/structure/B345302.png)
